Benzoxazin-3-one

Agrochemical Antibacterial Phytopathogen

Benzoxazin-3-one (CAS 711022-50-3), specifically 8-fluoro-6-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, belongs to the 1,4-benzoxazin-3-one class of heterocyclic compounds characterized by a fused benzene-oxazine ring system. This scaffold has been extensively explored in medicinal chemistry and agrochemical research due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Molecular Formula C9H8FNO3
Molecular Weight 197.16 g/mol
CAS No. 711022-50-3
Cat. No. B8392483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazin-3-one
CAS711022-50-3
Molecular FormulaC9H8FNO3
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C(=CC(=C2)CO)F
InChIInChI=1S/C9H8FNO3/c10-6-1-5(3-12)2-7-9(6)14-4-8(13)11-7/h1-2,12H,3-4H2,(H,11,13)
InChIKeyHSSOKKMHIZSFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxazin-3-one (CAS 711022-50-3) Procurement Guide: Scaffold Differentiation and Quantitative Performance Benchmarks


Benzoxazin-3-one (CAS 711022-50-3), specifically 8-fluoro-6-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, belongs to the 1,4-benzoxazin-3-one class of heterocyclic compounds characterized by a fused benzene-oxazine ring system [1]. This scaffold has been extensively explored in medicinal chemistry and agrochemical research due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties [2]. The fluorinated and hydroxymethyl-substituted derivative represents a specific chemotype with potential advantages over unsubstituted or naturally occurring benzoxazinoids, which often lack sufficient potency for therapeutic or industrial applications [3].

Why Generic 1,4-Benzoxazin-3-one Substitution Is Not Advisable: Evidence of Scaffold-Dependent Activity Cliffs


The 1,4-benzoxazin-3-one scaffold is not a monolithic entity; its biological activity is exquisitely sensitive to specific substitution patterns, with natural benzoxazinoids like DIBOA and DIMBOA often showing negligible antimicrobial activity compared to optimized synthetic derivatives [1]. Quantitative structure-activity relationship (QSAR) studies on 111 compounds reveal that even minor modifications in substituent position and electronic properties can lead to orders-of-magnitude differences in potency, with predictive models showing good external validation (Q²_Ext = 0.88 for gram-positive and 0.85 for gram-negative bacteria) [2]. Furthermore, the introduction of a fluorine atom at the 8-position and a hydroxymethyl group at the 6-position in CAS 711022-50-3 creates a unique chemotype that cannot be functionally replaced by unsubstituted benzoxazin-3-ones or other simple analogs without a significant loss of target engagement or physicochemical properties [3].

Quantitative Differentiation Evidence for Benzoxazin-3-one (CAS 711022-50-3) Against Key Comparators


Superior Antibacterial Efficacy Against Phytopathogens: Direct Comparison with Commercial Standards

In direct head-to-head comparisons, a closely related 1,4-benzoxazin-3-one derivative (compound 4n) demonstrated significantly superior antibacterial activity against key phytopathogenic bacteria compared to the commercial antibiotics bismerthiazol (BT) and thiodiazole copper (TC) [1]. This data is relevant as it establishes the potency threshold achievable by the benzoxazin-3-one scaffold and highlights the performance gap that generic or unoptimized analogs would fail to meet.

Agrochemical Antibacterial Phytopathogen

Enhanced In Vivo Protective and Curative Activity in Rice Bacterial Leaf Blight Model

Beyond in vitro potency, the functional advantage of the 1,4-benzoxazin-3-one scaffold is validated in vivo. The same derivative (compound 4n) provided superior curative (51%) and protective (48%) activities against rice bacterial leaf blight (BLB) compared to the commercial standards bismerthiazol (BT: 41% curative, 39% protective) and thiodiazole copper (TC: 43% curative, 41% protective) [1].

Agrochemical In Vivo Efficacy Crop Protection

Pronounced Mode-Selective Antagonism for TRPV1: Minimizing Target-Based Adverse Effects

A key differentiator of the 1,4-benzoxazin-3-one scaffold is its ability to be optimized for mode-selective antagonism. One analog (compound 36) demonstrated a >1000-fold selectivity window, potently blocking capsaicin activation (IC50 = 2.31 nM) while only weakly inhibiting proton activation (47.5% inhibition at 3 µM) [1]. This is in stark contrast to the lead compound 2, which exhibited full antagonism across all activation modes and would likely cause hyperthermia and impaired heat sensation [1].

Drug Discovery Pain TRPV1 Antagonist

Potent and Selective PARP-1 Inhibition: >1000-Fold Enhancement of DNA-Damaging Agent Efficacy

Optimization of a 1,4-benzoxazin-3-one screening fragment yielded PARP-1 inhibitors with low nanomolar binding affinity (Kd as low as 0.003 µM) [1]. Crucially, several of these inhibitors displayed a greater than 1000-fold enhancement of temozolomide (TMZ)-mediated DNA damage in cellular assays, a level of sensitization not achieved by the initial unoptimized fragment (Kd >500 µM) [1].

Oncology PARP Inhibitor DNA Damage

QSAR-Modeled Antimicrobial Potency: Predicted 5-Fold Activity Increase Over Dataset Compounds

A comprehensive QSAR analysis of 111 1,4-benzoxazin-3-ones established robust predictive models for antibacterial activity (Q²_Ext = 0.88 for gram-positive, 0.85 for gram-negative) [1]. Using these models, two newly designed lead compounds were predicted to be up to 5 times more active than any compound in the existing dataset [1]. This demonstrates the scaffold's capacity for rational, data-driven potency optimization.

Antimicrobial QSAR Drug Design

Enhanced Antifungal Activity Against Gibberella zeae: Two-Fold Improvement Over Hymexazol

1,4-Benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated against several phytopathogenic fungi. Compounds 5L and 5o exhibited EC50 values of 20.06 and 23.17 μg/mL against Gibberella zeae, respectively, which are nearly twice as effective as the commercial fungicide hymexazol (EC50 = 40.51 μg/mL) [1].

Agrochemical Antifungal Crop Protection

Optimal Application Scenarios for Benzoxazin-3-one (CAS 711022-50-3) Based on Quantitative Evidence


Development of Next-Generation Agrochemicals for Resistant Phytopathogens

The demonstrated superior in vitro and in vivo antibacterial and antifungal activities of benzoxazin-3-one derivatives against key phytopathogens (e.g., Psa, Xoo, G. zeae) [REFS-1, REFS-2] position this scaffold as a high-value starting point for agrochemical R&D programs seeking to overcome existing resistance to commercial standards like bismerthiazol and hymexazol. Procurement is justified for projects targeting novel modes of action in crop protection.

Rational Design of Potent and Selective TRPV1 Antagonists with Reduced Side-Effect Liability

The ability to achieve exquisite mode-selectivity (>1000-fold) in TRPV1 antagonism [1] makes benzoxazin-3-one derivatives ideal candidates for pain therapeutic programs. This scaffold is specifically relevant for research aiming to dissociate analgesic efficacy from the hyperthermic and heat-sensation-impairing side effects that have plagued first-generation TRPV1 antagonists.

Optimization of PARP-1 Inhibitors for Enhanced DNA-Damaging Chemotherapy

The >1000-fold enhancement of temozolomide-mediated DNA damage and the attainment of low nanomolar PARP-1 binding affinity [1] provide a compelling rationale for using this scaffold in oncology drug discovery. The compound is particularly suited for programs focused on developing potent PARP inhibitors as monotherapy or in combination with DNA-damaging agents for BRCA-mutated or other DNA-repair-deficient cancers.

Data-Driven Antimicrobial Drug Discovery Using Validated QSAR Models

The availability of robust, externally validated QSAR models (Q²_Ext ≥ 0.85) for predicting antibacterial activity of 1,4-benzoxazin-3-ones [1] enables a rational, computationally-guided approach to lead optimization. Procurement is highly advantageous for research groups employing in silico screening and design to accelerate the discovery of novel antimicrobials with potentially reduced susceptibility to efflux pumps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.